1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine is a synthetic organic compound characterized by its azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a benzylamine derivative, the azetidine ring can be formed via intramolecular cyclization.
Final Assembly: The final step involves the attachment of the methanamine group to the azetidine ring, often through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction would regenerate the amine functionalities.
Scientific Research Applications
1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine exerts its effects typically involves interaction with biological targets such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various molecular pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylazetidine: Lacks the aminomethyl and methanamine groups, making it less versatile in chemical reactions.
2-(Aminomethyl)azetidine: Similar structure but without the benzyl group, which can affect its biological activity and binding properties.
Uniqueness
1-[2-(aminomethyl)-1-benzylazetidin-2-yl]methanamine is unique due to its combination of the azetidine ring with both aminomethyl and benzyl groups. This structural combination enhances its reactivity and potential for biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
2694745-06-5 |
---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.